molecular formula C19H24N2O2 B13498835 4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol

4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol

Cat. No.: B13498835
M. Wt: 312.4 g/mol
InChI Key: LKWBZTJVDVKGAI-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a nitroso group, a phenylpropyl group, and a phenol group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol typically involves multiple steps, including the formation of the nitroso group and the attachment of the phenylpropyl group to the phenol ring. The specific synthetic routes and reaction conditions can vary, but they generally involve electrophilic aromatic substitution reactions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol can be compared with other similar compounds, such as:

  • 4-methyl-2-{3-[nitroso(ethyl)amino]-1-phenylpropyl}phenol
  • 4-methyl-2-{3-[nitroso(methyl)amino]-1-phenylpropyl}phenol

These compounds share similar structural features but differ in the alkyl group attached to the nitroso group. The uniqueness of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide

InChI

InChI=1S/C19H24N2O2/c1-14(2)21(20-23)12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)22/h4-10,13-14,17,22H,11-12H2,1-3H3

InChI Key

LKWBZTJVDVKGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)N=O)C2=CC=CC=C2

Origin of Product

United States

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